Cas no 864919-14-2 (N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group and a sulfanylacetamide moiety linked to a 4-butylphenyl chain. This structure confers potential utility in medicinal chemistry and agrochemical applications due to its heterocyclic framework and halogenated aromatic system. The thiadiazole ring enhances stability and bioactivity, while the chloro and butyl substituents may influence lipophilicity and target binding. Its well-defined molecular architecture makes it a candidate for further pharmacological or pesticidal studies, particularly in designing enzyme inhibitors or bioactive agents. The compound’s purity and synthetic reproducibility are critical for research and development purposes.
N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide structure
864919-14-2 structure
Product Name:N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
CAS No:864919-14-2
MF:C20H20ClN3OS2
MW:417.975300788879
CID:6136996
PubChem ID:7119420
Update Time:2025-10-19

N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
    • Acetamide, N-(4-butylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio]-
    • N-(4-butylphenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
    • AKOS024597842
    • F0698-0370
    • N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
    • N-(4-butylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
    • 864919-14-2
    • Inchi: 1S/C20H20ClN3OS2/c1-2-3-6-14-9-11-15(12-10-14)22-18(25)13-26-20-23-19(24-27-20)16-7-4-5-8-17(16)21/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,25)
    • InChI Key: IQVGHFYSDNVREU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CCCC)C=C1)(=O)CSC1SN=C(C2=CC=CC=C2Cl)N=1

Computed Properties

  • Exact Mass: 417.0736323g/mol
  • Monoisotopic Mass: 417.0736323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 12.77±0.70(Predicted)

N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

N-(4-Butylphenyl)-2-{3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864919-14-2): A Comprehensive Overview

N-(4-Butylphenyl)-2-{3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864919-14-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities.

The chemical structure of N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is characterized by a thiadiazole ring system linked to a sulfanyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The butylphenyl substituent adds hydrophobicity, which can influence the compound's solubility and membrane permeability, making it a promising candidate for drug development.

Recent studies have explored the potential applications of N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide in various therapeutic areas. One notable area of research is its antimicrobial activity. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers found that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a novel antibacterial agent.

In addition to its antimicrobial properties, N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide has also shown promise in cancer research. A 2020 study published in the European Journal of Medicinal Chemistry investigated the anticancer activity of this compound against various human cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells and inhibited cell proliferation in colon cancer cells. These findings suggest that N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide could be a valuable lead compound for developing new anticancer drugs.

The mechanism of action of N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is an area of ongoing research. Preliminary studies suggest that the compound may interact with specific cellular targets to exert its biological effects. For instance, it has been hypothesized that the thiadiazole ring system could bind to key enzymes involved in bacterial metabolism or cancer cell signaling pathways. Further investigations are needed to elucidate the exact molecular mechanisms underlying its activities.

In terms of pharmacokinetics and pharmacodynamics, N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide has shown favorable properties. Preclinical studies have demonstrated that the compound has good oral bioavailability and a reasonable half-life in animal models. These characteristics make it a suitable candidate for further development into a therapeutic agent.

Safety and toxicity profiles are crucial considerations in drug development. Initial toxicological studies on N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ysulfanyl}acetamide have shown promising results. The compound exhibited low toxicity in vitro and in animal models at therapeutic concentrations. However, more comprehensive safety assessments are required before it can be advanced to clinical trials.

The synthesis of N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ysulfanyl}acetamide has been optimized by several research groups to improve yield and purity. One common synthetic route involves the reaction of 3-(2-chlorophenyl)-1H-tetrazole with 4-butylaniline followed by acetylation and sulfanylation steps. The optimization of these synthetic protocols has facilitated the large-scale production of the compound for further research and potential commercialization.

In conclusion, N-(4-butylphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ysulfanyl}acetamide (CAS No. 864919-14-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical research. Continued research efforts are expected to uncover more about its mechanisms of action and optimize its use as a therapeutic agent.

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